1-tert-Butyl-6-propoxybenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

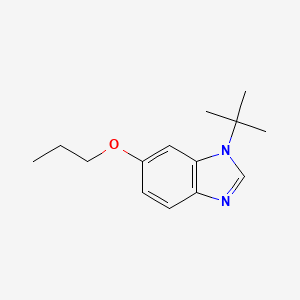

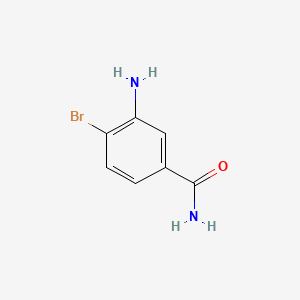

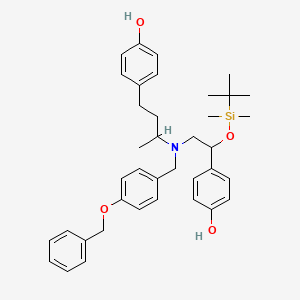

1-tert-Butyl-6-propoxybenzimidazole is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.33 . The IUPAC name for this compound is 1-tert-butyl-6-propoxy-1H-benzimidazole .

Molecular Structure Analysis

The InChI code for 1-tert-Butyl-6-propoxybenzimidazole is 1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Applications in Organic Chemistry and Materials Science

1-tert-Butyl-6-propoxybenzimidazole, while not directly mentioned in the research studies, is related to the broader category of compounds featuring benzimidazole groups and tert-butyl groups, which have been studied for various applications in organic chemistry and materials science. The research findings associated with compounds possessing similar structural features can shed light on the potential applications of 1-tert-Butyl-6-propoxybenzimidazole.

Thermal Decomposition and Safety Studies : The thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB), a compound related to the tert-butyl group, have been studied with the aim of understanding its thermal stability and safety parameters. Such studies are crucial for industrial applications to prevent accidents involving fire or explosion due to thermal instability (Jiang et al., 2019).

Synthesis and Reactivity of N-heterocyclic Carbene–Borane Complexes : Research into N-heterocyclic carbene complexes, which can include benzimidazole derivatives, highlights the potential for synthesizing novel organometallic compounds. These complexes have been explored for their reactivity and potential applications in catalysis (Winkler et al., 2015).

Antioxidant Activity : Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, indicating the potential of 1-tert-Butyl-6-propoxybenzimidazole in pharmaceutical and nutraceutical applications. The ability of these compounds to scavenge free radicals could be beneficial in combating oxidative stress (Shakir et al., 2014).

Polybenzimidazole Modifications for Gas Separation : Structural modifications in polybenzimidazole (PBI), including the introduction of tert-butyl groups, have led to improvements in gas permeation properties. This research indicates that chemical modifications involving tert-butyl groups can enhance the functionality of materials for industrial gas separation applications (Kumbharkar et al., 2006).

Synthesis and Biological Activity of Benzoxazole Derivatives : Compounds bearing tert-butyl groups and related to benzoxazoles have been synthesized and evaluated for their antibacterial and antifungal activities. This research suggests the potential of 1-tert-Butyl-6-propoxybenzimidazole in developing new antimicrobial agents (Vinšová et al., 2004).

properties

IUPAC Name |

1-tert-butyl-6-propoxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFLUCVVIBHZJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716502 |

Source

|

| Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-6-propoxybenzimidazole | |

CAS RN |

1314988-55-0 |

Source

|

| Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)